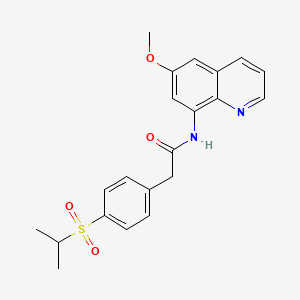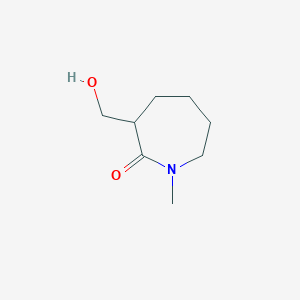![molecular formula C17H24N4O3S B2480151 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide CAS No. 899988-41-1](/img/structure/B2480151.png)
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide is a compound with potential pharmacological activities, derived from pyrimidinyl sulfanyl acetamide structures. The compound's relevance in research stems from its unique molecular structure, which allows for a variety of chemical reactions and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrimidinyl sulfanyl acetamides involves multi-step chemical reactions, starting from base pyrimidine derivatives. A common approach includes the use of chlorophenyl and nitrophenyl groups to introduce the sulfanyl acetamide functionality through nucleophilic substitution reactions. These methods yield folded molecular conformations due to intramolecular hydrogen bonding stabilizing the structure (Subasri et al., 2016; Subasri et al., 2017).
Molecular Structure Analysis
The crystal structures of these compounds reveal a folded conformation around the methylene C atom of the thioacetamide bridge. Intramolecular N—H⋯N hydrogen bonds play a crucial role in stabilizing this conformation. The pyrimidine ring's inclination to the benzene ring varies, indicating flexibility in molecular orientation which could influence the compound's reactivity and interaction with biological targets (Subasri et al., 2017).
Chemical Reactions and Properties
2-Acetamido derivatives of pyrrolopyrimidinones exhibit interesting chemical behavior, such as reacting with dimethylamine and formaldehyde to yield Mannich bases. These reactions showcase the compound's ability to undergo transformations that could be exploited for synthesizing novel derivatives with enhanced biological activities (Benghiat & Crooks, 1983).
Applications De Recherche Scientifique
Crystal Structure Analysis
Crystal structure analyses of compounds related to "2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide" have provided valuable information on molecular conformations and interactions. Studies on similar compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, have revealed intricate details about molecular folding, the inclination of pyrimidine rings to adjacent benzene rings, and intermolecular hydrogen bonding stabilizing these conformations. This structural information is crucial for understanding the compound's chemical behavior and potential reactivity in various applications, including material science and drug design (Subasri et al., 2017).
Antimicrobial Activities
Compounds structurally related to "this compound" have been explored for their antimicrobial properties. For instance, novel pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized using similar starting materials, showed promising antibacterial and antifungal activities. These studies highlight the potential of such compounds in developing new antimicrobial agents that could address the growing concern of antibiotic resistance (Hossan et al., 2012).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound, also known as VU0500218-1, are currently unknown
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of VU0500218-1 are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of VU0500218-1’s action are currently unknown . These effects can be determined through various in vitro and in vivo studies once the compound’s targets and mode of action are identified.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of VU0500218-1. Specific details on how these factors affect this compound are currently unavailable .
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-10(2)21(11(3)4)13(22)9-25-12-7-8-18-15-14(12)16(23)20(6)17(24)19(15)5/h7-8,10-11H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFYIMVKACQGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol](/img/structure/B2480068.png)

![N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/no-structure.png)
![Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride](/img/structure/B2480073.png)


![(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride](/img/structure/B2480077.png)


![N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2480083.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide](/img/structure/B2480085.png)
![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)

![3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2480091.png)